4-Hydroxyglutethimide

Description

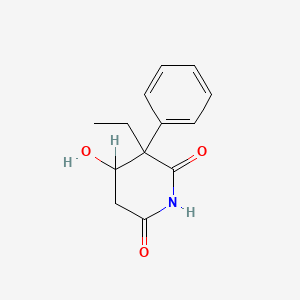

Structure

2D Structure

3D Structure

Properties

CAS No. |

50275-61-1 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

3-ethyl-4-hydroxy-3-phenylpiperidine-2,6-dione |

InChI |

InChI=1S/C13H15NO3/c1-2-13(9-6-4-3-5-7-9)10(15)8-11(16)14-12(13)17/h3-7,10,15H,2,8H2,1H3,(H,14,16,17) |

InChI Key |

JGIKUBAOSPIQHH-UHFFFAOYSA-N |

SMILES |

CCC1(C(CC(=O)NC1=O)O)C2=CC=CC=C2 |

Canonical SMILES |

CCC1(C(CC(=O)NC1=O)O)C2=CC=CC=C2 |

Synonyms |

4-hydroxyglutethimide |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification of 4 Hydroxyglutethimide

Methodologies for the Chemical Synthesis of 4-Hydroxyglutethimide

The primary route to obtaining this compound is through the metabolism of glutethimide. menofia.edu.eg Specifically, it is the hydroxylation at the 4-position of the glutarimide (B196013) ring of the R-(+)-enantiomer of glutethimide that yields this compound. oup.com

Two main synthetic pathways have been described for the laboratory preparation of 4-hydroxy-2-ethyl-2-phenylglutarimide (B1208969). nih.gov While the specifics of these routes are detailed in specialized literature, they represent crucial methodologies for producing this active metabolite for research purposes. nih.govreddit.com One approach to synthesizing a related compound, 3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione, involves heating a solution of 5-amino-3-ethyl-3-(4-nitrophenyl)pyridine-2,6-(3H,4H)-dione with hydrochloric acid. psu.edu

The synthesis of the precursor, glutethimide, is also well-documented. It can be prepared by the addition of 2-phenylbutyronitrile to an acrylic ester, which forms 2-ethyl-2-phenylpentane-1,5-dicarboxylic acid mononitrile. This intermediate is then cyclized using sulfuric acid and acetic acid to yield glutethimide. nih.gov Another described synthesis involves the Michael reaction between 2-phenylbutyronitrile and methyl acrylate, followed by alkaline hydrolysis of the nitrile group to an amide, and subsequent acidic cyclization to form glutethimide. wikidoc.org A "green chemistry" approach has also been explored for synthesizing a glutethimide intermediate using a Nucleophilic Aromatic Substitution of Hydrogen (NASH) reaction, aiming to reduce the use of hazardous halogenated reagents. umsl.edu

Synthesis of Analogues and Related Compounds

The synthesis of various analogs of glutethimide has been a subject of scientific investigation to explore their biological activities. nih.gov Research has led to the synthesis of fourteen different glutethimide analogs, with many exhibiting sedative-hypnotic properties. nih.gov

Among the synthesized analogs, 4-Amino-2-ethyl-2-phenylglutarimide and 4-hydroxy-2-ethyl-2-phenylglutaconimide have shown potential as anticonvulsant agents. nih.gov The synthesis of R-(+)-glutethimide itself can be achieved through the dediazoniation of the aromatic amino group of R-(+)-aminoglutethimide using hypophosphorous acid. oup.com

The creation of these analogs allows for the study of structure-activity relationships within this class of compounds. nih.gov For instance, the metabolism of glutethimide enantiomers is stereospecific, with the S-(–)-enantiomer being hydroxylated at the ethyl side chain to form 2-(1-hydroxyethyl)-2-phenyl glutarimide. oup.com

Enantiomeric Synthesis and Separation

Glutethimide exists as a racemic mixture of two enantiomers, (R)-(+) and (S)-(–). taylorandfrancis.com The separation of these enantiomers, a process known as resolution, is crucial as they exhibit different metabolic pathways and biological activities. oup.comtaylorandfrancis.com Since enantiomers possess identical physical properties, their separation is challenging and cannot be achieved by standard techniques like reversed-phase HPLC alone. sepscience.comlibretexts.org

A common method for resolving a racemic mixture involves reacting it with an enantiomerically pure chiral reagent to form a mixture of diastereomers. libretexts.org Diastereomers have different physical properties and can be separated. libretexts.org

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a key technique for the separation of glutethimide enantiomers and their metabolites. oup.comcapes.gov.br A cellulose (B213188) tris(4-methylphenyl benzoate) ester (Chiralcel OJ) chiral stationary phase has been successfully used with a mobile phase of hexane-ethanol or hexane-2-propanol to separate glutethimide enantiomers and their corresponding this compound metabolites. oup.comoup.com The resolution can be influenced by the concentration of the alcohol in the mobile phase and the column temperature. oup.com For instance, maximum resolutions for glutethimide and its this compound metabolites were achieved with hexane-ethanol (60:40) at 23°C. oup.comoup.com

The synthesis of specific enantiomers, known as enantioselective or asymmetric synthesis, is another important area of research. ethz.ch This can be achieved using chiral starting materials, chiral auxiliaries, or enantioselective catalysts. ethz.ch For example, enantioselective reduction of a precursor ketone can yield a specific enantiomer of a hydroxy compound. sci-hub.se

Table of Synthesized Glutethimide Analogs and Their Properties

| Compound Name | Potential Biological Activity |

|---|---|

| 4-Amino-2-ethyl-2-phenylglutarimide | Anticonvulsant nih.gov |

| 4-hydroxy-2-ethyl-2-phenylglutaconimide | Anticonvulsant nih.gov |

Advanced Analytical Methodologies for 4 Hydroxyglutethimide

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for isolating 4-hydroxyglutethimide from complex mixtures such as blood and urine. who.int Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully employed for its analysis. oup.comoup.com

High-Performance Liquid Chromatography (HPLC) with Chiral and Reversed-Phase Separations

HPLC is a powerful tool for the analysis of this compound, offering both reversed-phase and chiral separation capabilities. oup.comnih.gov

Reversed-Phase HPLC: Reversed-phase HPLC methods have been developed to determine glutethimide and its metabolites, including this compound. nih.gov These methods typically utilize a non-polar stationary phase (like C18) and a polar mobile phase, allowing for the effective separation of the parent drug from its more polar metabolites. UV detection is commonly used in these applications. inchem.org

Chiral HPLC: A significant advancement in the analysis of glutethimide and its metabolites has been the development of chiral HPLC methods. Since glutethimide is a chiral compound, its metabolism can be stereoselective, leading to the formation of different stereoisomers of this compound. oup.comnih.gov Direct separation of these enantiomers and diastereomers is critical for understanding their distinct pharmacological and toxicological profiles.

An isocratic HPLC method using a Chiralcel OJ column (cellulose tris-(4-methylphenyl benzoate) ester) has been successfully used to separate the enantiomers of glutethimide and their corresponding this compound metabolites within 20 minutes. oup.com This method employs a mobile phase of hexane-ethanol or hexane-2-propanol. oup.com Another approach utilized a Pirkle-type chiral stationary phase for the measurement of glutethimide enantiomers and their diastereomeric 4-hydroxy metabolites in human serum and urine. oup.comacs.org

The table below summarizes key parameters for the chiral HPLC separation of this compound isomers.

| Parameter | Details | Reference |

| Chiral Stationary Phase | Cellulose (B213188) tris-(4-methylphenyl benzoate) ester (Chiralcel OJ) | oup.com |

| Mobile Phase | Hexane-ethanol or Hexane-2-propanol | oup.com |

| Separation Type | Isocratic | oup.com |

| Application | Separation of glutethimide enantiomers and this compound metabolites | oup.com |

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a well-established technique for the analysis of glutethimide and its metabolites. oup.cominchem.org For the analysis of this compound, derivatization is often necessary to increase its volatility and improve its chromatographic properties. oup.cominchem.org The hydroxyl group is typically converted to a more stable and volatile derivative, such as a trifluoroacetate (B77799) or acetate (B1210297) ester. oup.cominchem.org

GC analysis can distinguish this compound from the parent compound and other metabolites based on their retention times. For instance, on common GC phases like OV-1 or SE-30, this compound has a different retention index compared to glutethimide. inchem.org The use of a nitrogen-phosphorus detector can provide additional selectivity for nitrogen-containing compounds like this compound. inchem.org

Spectrometric Techniques for Identification and Elucidation

Spectrometric methods are indispensable for the definitive identification and structural elucidation of this compound. Mass spectrometry and spectrophotometry are the primary techniques used. inchem.orgnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry, especially when coupled with a chromatographic separation technique like GC or LC (GC-MS or LC-MS), is the gold standard for identifying this compound. oup.comjeolusa.com MS provides detailed structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. jeolusa.com

The mass spectrum of underivatized this compound shows a molecular ion at m/e 233, which is consistent with the addition of a hydroxyl group to the glutethimide molecule (molecular weight 217). psu.edu The fragmentation pattern provides further confirmation of the structure. psu.edu GC-MS analysis of derivatized this compound, such as its acetate derivative, also confirms its presence in biological samples. oup.com Selected Ion Monitoring (SIM) mode in GC-MS can be used for sensitive and specific quantification of this compound. inchem.org

The table below presents a summary of mass spectrometric data for this compound.

| Technique | Ion Information | Significance | Reference |

| GC-MS | Molecular Ion (underivatized): m/e 233 | Confirms the addition of a hydroxyl group to glutethimide. | psu.edu |

| GC-MS | Analysis of acetate derivative | Confirms the presence of a hydroxyl group and the overall structure. | oup.com |

| GC-MS (SIM) | Monitoring of characteristic ions | Allows for highly sensitive and selective quantification. | inchem.org |

Spectrophotometric Detection Methods

UV spectrophotometry can be used for the detection and quantification of glutethimide and its metabolites, although it is less specific than mass spectrometry. inchem.orgescholarship.org Glutethimide itself exhibits characteristic UV absorbance maxima at 252 nm, 258 nm, and 264 nm in ethanol. inchem.org While specific UV spectral data for this compound is less commonly reported in isolation, HPLC methods often rely on UV detectors set at a wavelength suitable for detecting the phenyl group present in the molecule, such as 254 nm. sigmaaldrich.comingentaconnect.com The principle of these methods relies on the absorption of UV light by the molecule, which is proportional to its concentration. who.int

Sample Preparation and Derivatization Strategies for Analytical Studies

Effective sample preparation is a critical step to isolate this compound from biological matrices like urine and blood and to remove interfering substances. oup.cominchem.org

Extraction: Liquid-liquid extraction is a common method. The pH of the sample is typically adjusted to a range of 4 to 7 before extraction with an organic solvent. inchem.org The choice of solvent is important; polar solvents like dichloromethane (B109758) or ethyl acetate ensure good recovery of both glutethimide and its more polar metabolites, including this compound. inchem.org For urine samples, enzymatic hydrolysis with glucuronidase may be performed prior to extraction to cleave any conjugated metabolites and improve the recovery of the free form. inchem.org Solid-phase extraction (SPE) has also been utilized as a sample cleanup technique. researchgate.net

Derivatization: As mentioned previously, derivatization is often required for GC analysis of this compound to improve its thermal stability and volatility. inchem.org The hydroxyl group is the primary site for derivatization. Common derivatizing agents include:

Trifluoroacetic anhydride: This reagent converts the hydroxyl group into a trifluoroacetate ester. inchem.org

Acetic anhydride: This reagent forms an acetate derivative. oup.com

This chemical modification allows the analyte to pass through the GC column without degradation and produce sharp, symmetrical peaks, which is essential for accurate quantification. cdc.gov For HPLC analysis, derivatization is generally not required, allowing for a more direct analysis of the compound. oup.comsigmaaldrich.com

Metabolic Transformation and Biotransformation of 4 Hydroxyglutethimide

Enzymatic Pathways in 4-Hydroxyglutethimide Formation from Glutethimide

The conversion of glutethimide to this compound is a Phase I metabolic reaction, primarily occurring in the liver. drugbank.comnih.gov This process is catalyzed by a superfamily of heme-containing enzymes. nih.gov

The enzymatic conversion of glutethimide to its hydroxylated metabolites is carried out by the Cytochrome P450 (CYP) monooxygenase system. nih.govscribd.com These enzymes are central to the metabolism of a vast number of xenobiotics. scribd.com While the specific human CYP isoforms responsible for the 4-hydroxylation of glutethimide are not definitively identified in the literature, the involvement of the CYP system is well-established. nih.govscribd.com

Glutethimide is known to interact with the CYP system as both an inducer and an inhibitor of specific enzymes. It is a known inducer of CYP2D6, which can increase the metabolic conversion of other drugs, such as codeine to morphine. drugbank.comwikipedia.org It has also been noted to inhibit CYP11A1 (cytochrome P-450scc), the enzyme responsible for cholesterol side-chain cleavage. wikigenes.org Furthermore, studies have implicated its role as an inducer in pathways involving enzymes like CYP3A4. frontiersin.org However, its role as a substrate for specific enzymes like CYP3A4, CYP1A2, or CYP2C19 in its own transformation to this compound requires further elucidation. The metabolism of other chiral drugs often involves multiple CYP isoforms, including CYP3A4, CYP2C19, and CYP2D6, with different affinities for each enantiomer, suggesting a similar complexity may exist for glutethimide. frontiersin.org

Hydroxylation is a chemical process that introduces a hydroxyl group (-OH) into an organic compound. In drug metabolism, this is a key Phase I reaction that typically increases the water solubility of a compound, preparing it for subsequent Phase II conjugation and excretion. mdpi.com The hydroxylation of glutethimide to this compound is a regio- and stereoselective transformation catalyzed by CYP enzymes. nih.gov

The generally accepted mechanism for CYP-mediated hydroxylation is often referred to as the "radical rebound mechanism". nih.gov The catalytic cycle involves the following key steps:

The substrate (glutethimide) binds to the active site of the CYP enzyme.

The heme iron in the enzyme's active site is reduced.

Molecular oxygen binds to the reduced heme iron.

A second reduction and subsequent cleavage of the O-O bond occur, leading to the formation of water and a highly reactive ferryl-oxo species (Fe(IV)=O).

This potent oxidizing agent abstracts a hydrogen atom from the substrate, creating a transient substrate radical.

The hydroxyl group is then transferred from the enzyme to the substrate radical, a step known as the "rebound," to form the hydroxylated product (this compound). nih.gov

The metabolism of glutethimide is also stereoselective, meaning the different spatial arrangements (enantiomers) of the drug are metabolized differently. nih.govpsu.edu The (R) isomer is reported to have a faster onset and more potent anticonvulsant activity than the (S) isomer. wikipedia.org

In Vitro and In Vivo Metabolic Studies in Non-Human Models

The metabolic fate of glutethimide has been investigated in various non-human models to understand its biotransformation pathways. These studies, particularly using liver microsomes, provide a valuable window into the enzymatic processes that occur. Liver microsomes are subcellular fractions rich in CYP enzymes and are a standard tool for in vitro metabolism studies. mdpi.comresearchgate.net

An important in vitro study reinvestigated the stereoselective biotransformation of glutethimide using rat liver microsomes. nih.gov The findings from this study revealed that both enantiomers of glutethimide produced several metabolites. Interestingly, this study identified 5-hydroxyglutethimide as the main metabolite in this model system, with other metabolites being formed stereoselectively. nih.gov This contrasts with findings in humans where this compound is the major active metabolite that accumulates. psu.edu

In vivo studies in mice have been conducted to assess the biological activity of the metabolites. One such study using the rotarod test for ataxia (a measure of sedative-hypnotic effect) found that the isolated 4-hydroxy metabolite was significantly more potent than the parent drug, glutethimide. psu.edu

| Model System | Study Type | Key Findings | Reference |

|---|---|---|---|

| Rat Liver Microsomes | In Vitro | - Both enantiomers formed 5-hydroxyglutethimide as the main metabolite.

| nih.gov |

| Mice | In Vivo (Rotarod Test) | - The ED50 for drug-induced ataxia was 24 mg/kg for this compound.

| psu.edu |

Identification of Further Metabolites of this compound

Beyond the principal active metabolite, this compound, several other metabolic products of glutethimide have been identified in various biological systems. The identification of these compounds provides a more complete picture of the drug's extensive biotransformation.

Studies using rat liver microsomes have tentatively identified metabolites resulting from hydroxylation at the ethyl side chain, as well as desethylglutethimide. nih.gov Other research has identified 2-phenylglutarimide and a gamma-butyrolactone (B3396035) derivative as metabolites. inchem.org In humans, a 3-methoxy-4-hydroxyphenyl metabolite has also been conclusively identified in overdose cases. wikigenes.org

| Metabolite Name | Type of Transformation | System of Identification | Reference |

|---|---|---|---|

| 5-Hydroxyglutethimide | Hydroxylation | Rat Liver Microsomes | nih.gov |

| Desethylglutethimide | De-ethylation | Rat Liver Microsomes | nih.gov |

| Ethyl-side-chain hydroxylated metabolites | Hydroxylation | Rat Liver Microsomes | nih.gov |

| 2-Phenylglutarimide | Not specified | Human | inchem.org |

| alpha-Phenyl-gamma-butyrolactone | Ring opening and rearrangement | Human Urine | wikigenes.org |

| 3-Methoxy-4-hydroxyphenyl metabolite | Hydroxylation and Methylation | Human (overdose victims) | wikigenes.org |

Pharmacological Characterization of 4 Hydroxyglutethimide in Preclinical Models

Evaluation of Biological Potency in Preclinical Models

The biological potency of 4-Hydroxyglutethimide has been primarily assessed through its sedative-hypnotic effects in animal models. Research indicates that this metabolite is not only active but may possess greater potency than glutethimide itself. A key study synthesized this compound and a series of related analogs, subsequently evaluating their biological activity. The findings from this research highlighted that while most of the analogs demonstrated sedative-hypnotic properties, this compound exhibited the most significant activity when compared to the parent drug, glutethimide nih.gov.

Further investigations into the structure-activity relationships of glutethimide analogs have also pointed towards the potential for anticonvulsant activity. While specific anticonvulsant data for this compound is not extensively detailed in available literature, related compounds such as 4-Amino-2-ethyl-2-phenylglutarimide and 4-hydroxy-2-ethyl-2-phenylglutaconimide have been identified as having notable potential as anticonvulsant agents nih.gov. This suggests that the structural class to which this compound belongs has characteristics amenable to anticonvulsant effects.

The following table summarizes the reported biological potency of this compound in preclinical evaluations.

| Preclinical Model | Biological Effect | Potency Finding |

| Animal Models | Sedative-Hypnotic | Reported to have the greatest activity compared to the parent drug, glutethimide. |

| Analog Studies | Anticonvulsant | Related analogs show potential for anticonvulsant activity. |

Neuropharmacological Investigations in Model Systems

Neuropharmacological studies have been crucial in understanding the central nervous system (CNS) effects of this compound. These investigations have largely centered on its sedative and hypnotic properties. The mechanism of action for the parent compound, glutethimide, is understood to be similar to that of barbiturates, acting as a CNS depressant. It is believed to exert its effects as a GABA agonist, enhancing the influx of chloride ions and leading to hyperpolarization of neurons.

Preclinical research has demonstrated that this compound is distributed to the brain following administration in animal models, a prerequisite for its central activity. Studies in mice have confirmed the presence of this compound in brain tissue after its administration, indicating its ability to cross the blood-brain barrier.

While detailed mechanistic studies specifically on this compound are limited in publicly available research, its demonstrated sedative-hypnotic effects in preclinical models strongly suggest that it interacts with CNS pathways involved in sedation and sleep regulation. The evaluation of its impact on motor activity and CNS depression are common endpoints in such preclinical assessments nih.gov.

| Model System | Area of Investigation | Key Findings |

| Mouse Models | Brain Distribution | This compound is distributed to the brain after administration. |

| General Preclinical Models | CNS Effects | Exhibits central nervous system depressant effects, consistent with sedative-hypnotic activity. |

Comparative Pharmacological Activity with Parent Compound (Glutethimide)

A significant aspect of the preclinical characterization of this compound is the comparison of its pharmacological activity with that of its parent compound, glutethimide. As previously noted, early preclinical research posited that this compound possesses greater sedative-hypnotic activity than glutethimide nih.gov.

However, the pharmacological picture is complex, as studies in humans have yielded different insights. An investigation into the pharmacokinetics and effects of glutethimide and this compound in human volunteers found that the metabolite did not significantly contribute to the performance-impairing effects of therapeutically administered glutethimide nih.gov. In this study, the plasma concentration of glutethimide showed a strong correlation with decrements in a tracking test, while the levels of this compound did not show a similar relationship with the observed effects nih.gov.

This apparent discrepancy between preclinical potency findings and observations in humans at therapeutic doses of the parent drug highlights the complexities of metabolite pharmacology. Factors such as the rate and extent of metabolite formation, distribution, and clearance in humans versus preclinical models could account for these differences.

The following table provides a comparative overview of the pharmacological activity of this compound and glutethimide.

| Compound | Pharmacological Effect | Preclinical Potency | Contribution to Parent Drug Effect (Human Study) |

| This compound | Sedative-Hypnotic | Reported to be more potent than Glutethimide. | Did not significantly contribute to the central effects of therapeutic doses of Glutethimide. nih.gov |

| Glutethimide | Sedative-Hypnotic | Serves as the benchmark for comparison. | Primary agent responsible for the observed central effects in a human performance study. nih.gov |

Molecular Mechanisms of Action of 4 Hydroxyglutethimide

Receptor Interaction Studies (e.g., GABAergic System)

The central nervous system depressant effects of glutethimide and its metabolites are thought to involve the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. drugbank.com However, direct and detailed receptor binding studies specifically for 4-Hydroxyglutethimide are not extensively documented in publicly available research.

Evidence suggests that glutethimide exhibits a weak enhancement of GABA binding to the GABA-A receptor complex. wikitox.org It is hypothesized that this compound may act in a similar manner, potentially as a positive allosteric modulator of the GABA-A receptor. drugbank.comncats.io This modulation would enhance the inhibitory effects of GABA, leading to the central nervous system depression characteristic of glutethimide intoxication. There is also evidence that glutethimide can inhibit the binding of diazepam, suggesting an interaction with the benzodiazepine (B76468) binding site on the GABA-A receptor complex. wikitox.org The specific interactions of this compound at this site have not been fully characterized.

Table 1: Summary of Postulated Receptor Interactions

| Compound | Receptor System | Postulated Mechanism | Supporting Evidence |

| Glutethimide | GABAergic (GABA-A) | Weak enhancement of GABA binding; Inhibition of diazepam binding. wikitox.org | Pre-clinical studies on synaptosomal membranes. wikitox.org |

| This compound | GABAergic (GABA-A) | Postulated positive allosteric modulation. drugbank.comncats.io | Inferred from the activity of the parent compound and its contribution to toxicity. wikitox.orgncats.io |

Cellular and Biochemical Target Identification

The primary cellular targets of this compound are presumed to be neurons within the central nervous system, consistent with the sedative-hypnotic effects of its parent drug. The biochemical targets are likely components of the GABA-A receptor ionophore complex. wikitox.org

The formation of this compound occurs via hydroxylation of the α-carbon of the glutarimide (B196013) ring of glutethimide. menofia.edu.eg This metabolic conversion is a critical step in the biotransformation of the drug. Studies have identified high levels of unconjugated this compound in the plasma and urine of individuals intoxicated with glutethimide, indicating its significant systemic exposure. researchgate.net

Table 2: Identified and Postulated Targets

| Target Type | Specific Target | Compound | Noted Effect |

| Cellular | Central Nervous System Neurons | This compound | Contribution to coma in overdose. ncats.io |

| Biochemical | GABA-A Receptor Complex | This compound (postulated) | Modulation of inhibitory neurotransmission. wikitox.orgdrugbank.com |

| Enzymatic | Cytochrome P450 (CYP2D6) | Glutethimide (parent compound) | Induction of enzyme activity. drugbank.comwikipedia.org |

Downstream Signaling Pathway Modulation

There is a significant gap in the scientific literature regarding the specific downstream signaling pathways modulated by this compound. The presumed interaction with GABA-A receptors would lead to an influx of chloride ions into neurons, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for neurons to fire action potentials, resulting in generalized central nervous system depression.

This primary event of enhanced GABAergic inhibition would subsequently affect numerous downstream processes, including a reduction in the release of excitatory neurotransmitters and a general decrease in neuronal excitability across various brain regions. However, specific studies tracing the signaling cascade beyond the initial receptor interaction for this compound have not been identified. A study on glutethimide in chick embryo liver cells showed a synergistic increase in 5-Aminolevulinic acid synthase activity when combined with 4,6-dioxoheptanoic acid, but this is related to porphyria and not the primary CNS effects. ncats.io

The clinical observation of cyclical coma in glutethimide poisoning has been attributed to factors like delayed absorption due to the parent drug's anticholinergic effects, but the contribution of this compound's pharmacokinetics to this phenomenon remains an area for further investigation. wikitox.org

Structure Activity Relationship Sar Studies of 4 Hydroxyglutethimide and Its Analogues

Elucidation of Key Structural Features for Biological Activity

Research into the SAR of 4-hydroxyglutethimide and its analogues has identified several key structural components that are critical for their biological activity. A foundational study synthesized this compound and a series of fourteen other related compounds to evaluate their sedative-hypnotic and anticonvulsant effects. nih.gov

The core glutarimide (B196013) ring is a fundamental scaffold for activity. Modifications to this ring, such as the introduction of a double bond to form 4-hydroxy-2-ethyl-2-phenylglutaconimide, have been shown to influence the pharmacological profile, in some cases enhancing anticonvulsant potential. nih.gov

Substituents at the C2 position of the glutarimide ring, namely the ethyl and phenyl groups, play a crucial role. The presence of both of these groups is a common feature among the more active compounds. The phenyl group, in particular, is a significant contributor to the sedative-hypnotic effects.

The hydroxyl group at the C4 position of the glutarimide ring is a key determinant of the enhanced potency of this compound compared to its parent compound, glutethimide. reddit.com The introduction of this polar group through metabolism significantly impacts the compound's interaction with its biological target. The data from comparative studies on the sedative-hypnotic activity of glutethimide and its analogues are presented in the table below.

| Compound | Modification from this compound | Relative Sedative-Hypnotic Activity |

|---|---|---|

| Glutethimide | Parent drug (no 4-hydroxyl group) | Less active |

| This compound | - | Most active |

| 4-Amino-2-ethyl-2-phenylglutarimide | Replacement of 4-hydroxyl with amino group | Not specified as most active for sedation |

| 4-Hydroxy-2-ethyl-2-phenylglutaconimide | Introduction of a double bond in the glutarimide ring | Not specified as most active for sedation |

Furthermore, the replacement of the 4-hydroxyl group with an amino group, as seen in 4-amino-2-ethyl-2-phenylglutarimide, was found to be a promising modification for anticonvulsant activity, suggesting that the nature of the substituent at the C4 position can modulate the pharmacological profile, shifting it between sedative-hypnotic and anticonvulsant effects. nih.gov

Stereochemical Influences on Pharmacological Potency and Selectivity

Stereochemistry plays a pivotal role in the biological actions of this compound, influencing both its formation and its pharmacological activity. The parent compound, glutethimide, is a chiral molecule, and its metabolism is stereoselective. The (+) enantiomer of glutethimide is primarily metabolized through hydroxylation of the glutarimide ring to produce this compound. nih.gov In contrast, the (-) enantiomer undergoes hydroxylation of the C-2 ethyl side chain. nih.gov This stereoselective metabolism is a critical factor, as this compound is reported to be a more potent sedative-hypnotic agent than glutethimide itself. reddit.com

The chirality of this compound itself, which possesses multiple stereocenters, further contributes to its biological specificity. The spatial arrangement of the hydroxyl group, the ethyl group, and the phenyl group around the glutarimide core dictates how the molecule interacts with its biological targets, such as receptor binding sites or enzyme active sites. It is a general principle in pharmacology that stereoisomers of a chiral drug can exhibit significant differences in potency, efficacy, and toxicity. acs.orgcopbela.orgresearchgate.net

The differential metabolism of glutethimide enantiomers underscores the importance of stereochemistry in determining the ultimate pharmacological effect. The preferential formation of the highly active this compound from the (+) enantiomer suggests that the therapeutic and toxicological profiles of racemic glutethimide are a composite of the effects of both the parent enantiomers and their respective metabolites.

| Glutethimide Enantiomer | Primary Metabolic Pathway | Resulting Metabolite | Relative Activity of Metabolite |

|---|---|---|---|

| (+) enantiomer | Hydroxylation of the glutarimide ring | This compound | More potent sedative-hypnotic |

| (-) enantiomer | Hydroxylation of the ethyl side chain | Hydroxyethylglutethimide | Less potent sedative-hypnotic |

Rational Design Principles for Novel this compound Derivatives

The insights gained from SAR and stereochemical studies provide a foundation for the rational design of novel derivatives of this compound with potentially improved pharmacological properties. The goal of such design efforts is often to enhance potency, selectivity, and pharmacokinetic characteristics while minimizing undesirable side effects. 182.160.97

One key principle emerging from existing research is the strategic modification of the C4 position of the glutarimide ring. Since the hydroxyl group in this compound is crucial for its high sedative-hypnotic activity, and its replacement with an amino group confers anticonvulsant properties, this position represents a "hotspot" for tailoring the pharmacological profile. nih.gov Future design could involve introducing other small polar groups at this position to explore a spectrum of activities.

Another design strategy involves the exploration of the chemical space around the C2-phenyl group. The aromatic ring is a key feature for activity, and substitutions on this ring could modulate potency and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups at the para-, meta-, or ortho-positions of the phenyl ring could influence the electronic properties of the molecule and its binding affinity to the target.

Furthermore, the development of stereochemically pure isomers of this compound and its analogues is a critical aspect of rational design. By synthesizing and evaluating individual enantiomers and diastereomers, it is possible to identify the stereoisomer with the optimal activity and reduced side effects. This approach avoids the complexities of administering a racemic mixture where different isomers may have different, and potentially opposing, effects.

The table below outlines potential rational design strategies based on the current understanding of this compound's SAR.

| Structural Moiety for Modification | Design Principle | Potential Outcome |

|---|---|---|

| C4 position of the glutarimide ring | Introduce various polar functional groups (e.g., methoxy, fluoro) | Modulate sedative-hypnotic vs. anticonvulsant activity |

| C2-phenyl group | Introduce substituents on the aromatic ring | Enhance potency and/or selectivity |

| Stereochemistry | Synthesize and test individual stereoisomers | Identify the most active and least toxic isomer |

| Glutarimide ring | Introduce conformational constraints or bioisosteric replacements | Improve pharmacokinetic properties and target binding |

Future Directions and Emerging Research Avenues for 4 Hydroxyglutethimide

Development of Advanced Preclinical Models for Mechanistic Studies

Advanced preclinical models, such as genetically engineered mouse models (GEM), patient-derived xenografts (PDX), and organoid cultures, offer powerful platforms to study the compound's effects in a more biologically relevant context. cancer.govnih.gov These models can be designed to mimic specific human physiological conditions or genetic predispositions, allowing for a more nuanced investigation of the compound's activity. For instance, the use of humanized mouse models could provide more accurate predictions of human responses. nih.gov

Furthermore, the development of robust in vitro systems, such as liver-on-a-chip technologies, can offer high-throughput screening and detailed mechanistic insights into the metabolism and potential hepatotoxicity of 4-Hydroxyglutethimide. nih.gov These models allow for the precise control of the microenvironment and the study of interactions between different cell types, providing a more comprehensive picture than traditional cell cultures.

Exploration of Novel Biochemical Interactions

Future research will also focus on uncovering new biochemical interactions of this compound. While it is known to be an active metabolite, potentially twice as potent as its parent compound, the full spectrum of its molecular targets remains to be elucidated. inchem.orgresearchgate.net

Investigating its interactions with various receptors, enzymes, and signaling pathways will be crucial. For example, while glutethimide is known to interact with GABA-A receptors, the specific binding characteristics and downstream effects of this compound at these and other potential targets require further exploration. wikitox.orgncats.io Techniques such as affinity chromatography, mass spectrometry-based proteomics, and structural biology approaches like X-ray crystallography and cryo-electron microscopy can be employed to identify and characterize these interactions at a molecular level.

Moreover, exploring the stereospecific metabolism of glutethimide, where the R-(+)-enantiomer is hydroxylated to form this compound, highlights the importance of chiral separation techniques in these investigations. oup.com Understanding the distinct biochemical properties of each enantiomer and their metabolites is essential for a complete pharmacological profile. The application of advanced analytical techniques will be instrumental in separating and characterizing these stereoisomers and their specific biological activities. oup.comoup.com

Integration of Computational Chemistry and Predictive Modeling

The integration of computational chemistry and predictive modeling represents a transformative approach for future research on this compound. These in silico methods can significantly accelerate the pace of discovery and provide valuable insights that complement experimental studies. alliedacademies.orgindianabiosciences.orgschrodinger.com

Key applications of computational chemistry in this context include:

Molecular Docking: Simulating the binding of this compound to potential protein targets to predict binding affinities and modes of interaction. alliedacademies.org

Quantum Chemistry: Using quantum mechanics to understand the electronic structure of the molecule, which is critical for predicting its reactivity and stability. alliedacademies.org

Predictive Modeling: Employing artificial intelligence and machine learning algorithms to analyze complex datasets and predict the pharmacological and toxicological properties of the compound. alliedacademies.orgindianabiosciences.org

By building computational models based on existing experimental data, researchers can generate hypotheses about the compound's mechanism of action, identify potential off-target effects, and even guide the design of novel analogs with improved properties. jstar-research.com This predictive power can help to prioritize experimental efforts and reduce the time and resources required for drug discovery and development. schrodinger.com The continuous advancement of computational methods, including the use of deep learning, promises to further enhance the accuracy and predictive capability of these models. microsoft.com

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Hydroxyglutethimide, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. To optimize purity, use high-resolution chromatography (e.g., HPLC with UV detection) and confirm structural integrity via H/C NMR and mass spectrometry . Ensure reaction conditions (temperature, solvent polarity) are systematically varied and documented. For reproducibility, include detailed step-by-step protocols in the main manuscript or supplementary materials, per journal guidelines .

Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?

- Methodological Answer : Combine LC-MS/MS for sensitivity and specificity in detecting trace amounts, paired with nuclear magnetic resonance (NMR) for stereochemical confirmation. Validate methods using spiked samples and calibration curves with ≥3 replicates to assess precision (RSD <5%) . For stability studies, employ accelerated degradation protocols (e.g., thermal stress, pH variation) and monitor degradation products via tandem MS .

Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?

- Methodological Answer : Use dose-response assays (e.g., IC determination) with appropriate positive/negative controls. Select cell lines or enzyme systems relevant to the compound’s hypothesized mechanism (e.g., steroidogenesis inhibition). Include triplicate measurements and statistical validation (e.g., ANOVA with post-hoc tests) to address biological variability .

Advanced Research Questions

Q. How can contradictions in reported pharmacokinetic data for this compound be resolved?

- Methodological Answer : Conduct meta-analyses of existing studies, focusing on variables like dosing regimens, species-specific metabolism, and analytical methodologies. Use pharmacokinetic modeling (e.g., compartmental analysis) to reconcile discrepancies. Publish raw datasets in FAIR-compliant repositories (e.g., Chemotion) to enable independent verification .

Q. What strategies are effective for elucidating this compound’s mechanism of action in heterogeneous biological systems?

- Methodological Answer : Employ multi-omics approaches (e.g., transcriptomics/proteomics) to identify target pathways. Validate findings using CRISPR/Cas9 knockout models or selective inhibitors. For conflicting results, apply Bayesian statistical frameworks to weigh evidence from multiple experimental systems .

Q. How should researchers address variability in toxicity profiles across preclinical studies?

- Methodological Answer : Standardize protocols using OECD guidelines for acute/chronic toxicity testing. Perform histopathological analyses blinded to treatment groups and quantify biomarkers (e.g., ALT/AST for hepatotoxicity). Use hierarchical clustering to identify outlier datasets attributable to methodological differences (e.g., dosing routes) .

Q. What experimental designs are optimal for studying this compound’s metabolic fate in vivo?

- Methodological Answer : Use radiolabeled C-4-Hydroxyglutethimide in tracer studies paired with accelerator mass spectrometry (AMS) for ultra-sensitive detection. Compare metabolite profiles across species (rodent vs. primate) to assess translational relevance. Include bile-duct cannulated models to capture enterohepatic recirculation .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility of this compound studies in decentralized labs?

- Methodological Answer : Adopt electronic lab notebooks (ELNs) like Chemotion to document raw data, instrument settings, and environmental conditions (e.g., humidity/temperature). Share protocols via platforms like protocols.io with version control. For collaborative projects, use cloud-based tools (e.g., Benchling) to standardize data entry .

Q. What frameworks are recommended for handling conflicting spectral data (NMR, IR) of this compound derivatives?

- Methodological Answer : Establish reference libraries using pure compounds under controlled conditions. Apply multivariate analysis (e.g., PCA) to distinguish solvent artifacts from genuine peaks. Cross-validate with computational chemistry (DFT simulations) to predict spectral signatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.